Uric acid-15N2

Description

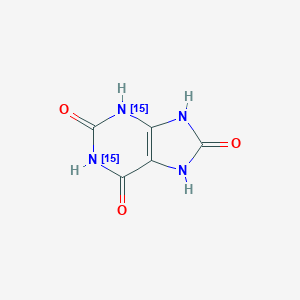

Structure

3D Structure

Propriétés

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOTFFKMJEONL-IOOOXAEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583988 | |

| Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62948-75-8 | |

| Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62948-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Uric Acid-1,5N2: Chemical Properties, Structure, and Experimental Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Uric acid-1,3-¹⁵N₂, a crucial tool in metabolic research and clinical diagnostics. Its primary utility lies in its application as a stable isotope-labeled internal standard for the accurate quantification of uric acid in biological matrices.

Core Chemical and Physical Properties

Uric acid-1,3-¹⁵N₂ is an isotopologue of uric acid where two nitrogen atoms in the purine (B94841) ring structure are replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Data Presentation: Quantitative Properties

The key quantitative data for Uric acid-1,3-¹⁵N₂ are summarized in the table below for easy reference and comparison with its unlabeled counterpart.

| Property | Uric Acid-1,3-¹⁵N₂ | Uric Acid (Unlabeled) |

| Synonyms | 7,9-dihydro-1H-Purine-2,6,8(3H)-trione-1,3-¹⁵N₂; 2,6,8-Trihydroxypurine-1,3-¹⁵N₂[1][2][3] | 7,9-Dihydro-1H-purine-2,6,8(3H)-trione; Lithic Acid[1][4] |

| Labeled CAS Number | 62948-75-8[1][2][5] | N/A |

| Unlabeled CAS Number | 69-93-2[1][2][6] | 69-93-2[1][2][6] |

| Molecular Formula | C₅H₄¹⁵N₂N₂O₃[1][5] | C₅H₄N₄O₃[4][6] |

| Molecular Weight | 170.10 g/mol [1][2][5][7] | 168.11 g/mol [4] |

| Accurate Mass | 170.0224[1] | 168.0389[4] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N[5][7] | N/A |

| Chemical Purity | Typically >95% or ≥98% (HPLC)[1][3][6][7] | N/A |

| Appearance | White to off-white solid/crystalline powder[4] | White solid[4] |

| Melting Point | >300 °C (decomposes)[4][8] | >300 °C (decomposes)[4] |

| Solubility | Soluble in 1M NaOH; Slightly soluble in water; Insoluble in alcohol and ether.[4][9] | Soluble in 1M NaOH; Slightly soluble in water; Insoluble in alcohol and ether.[4][9] |

| Storage Conditions | Store at room temperature, protected from light and moisture.[2][5][7] | Store at room temperature.[4] |

Chemical Structure and Isotopic Labeling

The structure of uric acid consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring system, known as a purine. In Uric acid-1,3-¹⁵N₂, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are substituted with the ¹⁵N isotope.

Caption: Structure of Uric acid with ¹⁵N labels at the N-1 and N-3 positions.

Role in Biological Pathways

Uric acid is the final oxidation product of purine metabolism in humans and higher primates.[10] Its formation is a key step in the degradation of purine nucleosides (adenosine and guanosine) derived from the breakdown of nucleic acids and nucleotides.

Caption: Simplified pathway of purine degradation to Uric Acid.

Experimental Protocols: Isotope Dilution Mass Spectrometry

The most prominent application of Uric acid-1,3-¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the highly accurate and precise quantification of endogenous uric acid in biological samples such as serum, plasma, and urine.[11][12][13][14] This technique is considered a definitive or reference method in clinical chemistry.[11][12][14]

General Experimental Workflow

The workflow involves adding a known quantity of the labeled standard to a sample, processing the sample, and then analyzing the ratio of the unlabeled (endogenous) analyte to the labeled standard using mass spectrometry.

Caption: General workflow for Uric Acid quantification using ID-MS.

Detailed Methodologies

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol [13][14]

This method is often preferred due to its high throughput and because it typically does not require a derivatization step.[14]

-

Sample Preparation:

-

To a 100 µL aliquot of serum or plasma, add a known concentration of Uric acid-1,3-¹⁵N₂ (e.g., to a final concentration of 4.0 mg/dL).[13]

-

Vortex the mixture to ensure homogeneity and allow it to equilibrate.

-

Precipitate proteins by adding a solution like 10% trichloroacetic acid (TCA).[13]

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Monitoring: Use Selected Reaction Monitoring (SRM) or monitor the specific parent ions.

-

-

Quantification:

-

Construct a calibration curve using standards of known uric acid concentrations, each spiked with the same amount of the internal standard.

-

Calculate the peak area ratio of the analyte (m/z 167) to the internal standard (m/z 169).

-

Determine the concentration of uric acid in the unknown sample by interpolating its peak area ratio from the calibration curve.

-

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [11][12]

This method requires derivatization to make the uric acid volatile for gas chromatography.

-

Sample Preparation and Isolation:

-

Derivatization:

-

To the dried sample, add a derivatizing agent to create a volatile silyl (B83357) derivative. Common agents include:

-

BSTFA + TMCS: Forms trimethylsilyl (B98337) (TMS) derivatives.[11]

-

MTBSTFA: Forms tert-butyldimethylsilyl (TBDMS) derivatives.[12][15]

-

-

Heat the reaction mixture (e.g., at 60-100°C) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Chromatography: Inject the derivatized sample onto a suitable GC capillary column (e.g., DB-5ms).

-

Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) ionization mode.

-

Monitoring: Use Selected Ion Monitoring (SIM) to detect specific fragment ions.

-

-

Quantification:

-

Similar to the LC-MS method, calculate the ratio of the ion abundances for the unlabeled and labeled derivatives.

-

Quantify the endogenous uric acid concentration against a calibration curve prepared with derivatized standards. The high precision of this method can yield coefficients of variation between 0.34% and 1.1%.[11][12]

-

References

- 1. Uric Acid-1,3-15N2 | CAS 62948-75-8 | LGC Standards [lgcstandards.com]

- 2. Uric acid (1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. scbt.com [scbt.com]

- 4. Uric acid | 69-93-2 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. Uric acid (1,3-¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1697-0.1 [isotope.com]

- 8. Uric acid-15N2 | CAS#:62948-75-8 | Chemsrc [chemsrc.com]

- 9. Uric acid CAS#: 69-93-2 [m.chemicalbook.com]

- 10. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of uric acid in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Intracellular and Extracellular Uric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry (1998) | X. B. Chen | 43 Citations [scispace.com]

Technical Guide: Uric Acid-15N2 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Uric Acid-15N2. This isotopically labeled internal standard is critical for accurate quantification of uric acid in biological matrices, a key biomarker in various metabolic diseases and a focus in drug development. This document outlines the essential quality control parameters, analytical methods used for certification, and visual representations of the experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound as typically reported in a Certificate of Analysis. These values are crucial for ensuring the accuracy and reliability of experimental results.

Table 1: Identity and General Properties

| Parameter | Specification |

| Chemical Name | Uric acid-1,3-15N2 |

| CAS Number | 62948-75-8[1][2] |

| Molecular Formula | C₅H₄¹⁵N₂N₂O₃ |

| Molecular Weight | 170.10 g/mol [3] |

| Appearance | Solid |

| Melting Point | >300 °C |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | >95%[1][3] |

| Chemical Purity | (CP) | 99% |

| Isotopic Purity | Mass Spectrometry | 98 atom % ¹⁵N |

| Mass Shift | Mass Spectrometry | M+2 |

Experimental Protocols

The certification of this compound relies on a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. The following sections detail the typical experimental methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a fundamental technique for assessing the chemical purity of this compound, separating it from any unlabeled uric acid or other impurities.

Methodology:

A common approach involves reverse-phase HPLC with UV detection.[4][5]

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a UV-Vis detector.[5]

-

Mobile Phase: A typical mobile phase consists of a buffer and an organic modifier. For instance, a mixture of 0.1 M acetate (B1210297) buffer and acetonitrile (B52724) (95:5 v/v) with the pH adjusted to 4.0 using acetic acid.[5]

-

Flow Rate: A constant flow rate, for example, 1.2 mL/min, is maintained.[5]

-

Detection: The elution of compounds is monitored by UV absorbance at a wavelength of 285 nm or 292 nm.[4][5]

-

Quantification: The purity is determined by calculating the area of the this compound peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is the definitive technique for confirming the isotopic enrichment of this compound and verifying its molecular weight. Isotope Dilution Mass Spectrometry (ID-MS) is a powerful method for accurate quantification.[6][7]

Methodology (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used method.[6][7][8]

-

Sample Preparation & Derivatization: Uric acid is often derivatized to increase its volatility for GC analysis. A common method is the formation of a trimethylsilyl (B98337) or tetrakis-(tert-butyldimethylsilyl) derivative.[6][7][8]

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column stationary phase.

-

Mass Spectrometry: The eluted compound enters the mass spectrometer. In selected ion monitoring (SIM) mode, the instrument is set to detect specific mass-to-charge ratios (m/z). For the trimethylsilyl derivative, the ions at m/z 456 (unlabeled) and 458 (¹⁵N₂ labeled) are monitored.[4][6] For the tetrakis-(tert-butyldimethylsilyl) derivative, the [M - tert-butyl]+ ions at m/z 567 and 569 are monitored.[7][8]

-

Isotopic Enrichment Calculation: The isotopic enrichment is calculated from the relative abundances of the ion signals corresponding to the labeled and unlabeled forms.

Methodology (LC-MS/MS):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity.[9]

-

Liquid Chromatography: Separation is typically achieved on a C18 column using a mobile phase such as a mixture of water (containing 0.5% formic acid) and methanol.[9]

-

Tandem Mass Spectrometry: Quantification is performed using multiple reaction monitoring (MRM) mode. The precursor-to-product ion transition for uric acid (m/z 169.1 → 141.1) and this compound (m/z 171 → 143) are monitored in positive ionization mode.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of the this compound molecule. While ¹H and ¹³C NMR are standard, ¹⁵N NMR or ¹⁵N-edited experiments can provide direct evidence of the isotopic labeling.[10]

Methodology:

-

Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent.

-

¹H NMR: The proton NMR spectrum will show the characteristic signals for the protons in the uric acid molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

-

¹⁵N NMR: Direct ¹⁵N NMR or indirect detection methods like ¹H-¹⁵N HSQC can be used to observe the signals from the ¹⁵N-labeled nitrogen atoms, confirming the positions of isotopic incorporation.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analysis of this compound.

Caption: Workflow for this compound analysis using GC-MS.

References

- 1. Uric Acid-1,3-15N2 | CAS 62948-75-8 | LGC Standards [lgcstandards.com]

- 2. Uric Acid-1,3-15N2 | CAS 62948-75-8 | LGC Standards [lgcstandards.com]

- 3. Uric Acid-1,3-15N2 | CAS 62948-75-8 | LGC Standards [lgcstandards.com]

- 4. A candidate reference method for the determination of uric acid in serum based on high performance liquid chromatography, compared with an isotope dilution-gas chromatography-mass spectrometer method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Determination of uric acid in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Role of Uric Acid-15N2 in Elucidating Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) metabolism, a fundamental cellular process, is critical for the synthesis of nucleic acids, energy currency like ATP and GTP, and various coenzymes.[1] Dysregulation of this intricate network can lead to several metabolic disorders, most notably hyperuricemia and gout, which are characterized by an overproduction or underexcretion of uric acid, the final catabolic product of purine metabolism in humans.[1][2] Understanding the dynamics of purine biosynthesis and catabolism is therefore paramount for developing effective therapeutic strategies. Stable isotope tracers, particularly Uric acid-15N2, have emerged as indispensable tools for researchers to quantitatively probe the complexities of purine metabolism in both health and disease.

This technical guide provides an in-depth exploration of the applications of this compound in purine metabolism studies. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental methodologies, data interpretation, and the critical insights that can be gleaned from using this powerful tracer.

Core Concepts in Purine Metabolism

Purine nucleotides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds the purine ring from simpler precursors, such as amino acids (glycine, glutamine, aspartate), carbon dioxide, and formate. It is an energy-intensive process that is tightly regulated.

-

Salvage Pathway: This pathway recycles pre-formed purine bases (adenine, guanine, hypoxanthine) that are released during the degradation of nucleic acids and nucleotides. This pathway is less energy-consuming than de novo synthesis.

A delicate balance between these two pathways is crucial for maintaining cellular homeostasis. Uric acid is the ultimate end-product of purine degradation in humans.[1]

This compound as a Tracer in Purine Metabolism Studies

[1,3-15N2]Uric acid is a stable isotope-labeled form of uric acid where two nitrogen atoms at positions 1 and 3 of the purine ring are replaced with the heavy isotope 15N. This labeling allows for its differentiation from endogenous, unlabeled uric acid using mass spectrometry. This key feature enables several critical applications in metabolic research.

Isotope Dilution Mass Spectrometry for Accurate Quantification

One of the primary applications of this compound is in isotope dilution mass spectrometry (ID-MS), which is considered a gold-standard method for the accurate quantification of uric acid in biological samples like serum and urine.[3]

Experimental Protocol: Quantification of Uric Acid in Serum using ID-GC/MS

-

Sample Preparation:

-

A known amount of [1,3-15N2]uric acid is added as an internal standard to a precisely weighed serum sample.

-

The sample is allowed to equilibrate.

-

The uric acid is then isolated from the serum matrix using an anion-exchange column (e.g., AG1-X8).[3]

-

-

Derivatization:

-

The isolated uric acid is derivatized to a more volatile form suitable for gas chromatography. A common method is the formation of a tert-butyldimethylsilyl (TBDMS) derivative by heating with a mixture of dimethylformamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[3]

-

-

GC/MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The instrument is operated in selected ion monitoring (SIM) mode to detect the molecular ions corresponding to the unlabeled (m/z 567 for the [M-57]+ ion of TBDMS-uric acid) and labeled uric acid (m/z 569 for the [M-57]+ ion of TBDMS-[1,3-15N2]uric acid).[3]

-

-

Quantification:

-

The ratio of the peak areas of the labeled and unlabeled uric acid is used to calculate the precise concentration of endogenous uric acid in the original sample.

-

Logical Workflow for Uric Acid Quantification using ID-MS

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. webweb.ams3.cdn.digitaloceanspaces.com [webweb.ams3.cdn.digitaloceanspaces.com]

- 3. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Uric Acid-¹⁵N₂ as a Tracer for Nitrogen Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of doubly labeled uric acid ([1,3-¹⁵N₂]uric acid) as a stable isotope tracer for quantifying nitrogen flux and understanding purine (B94841) metabolism. This document is intended for researchers, scientists, and professionals in drug development who are interested in applying stable isotope methodologies to study nitrogen kinetics in vivo.

Introduction to Nitrogen Flux and Uric Acid Metabolism

Nitrogen is a fundamental component of numerous biological molecules, including amino acids, proteins, and nucleic acids. The continuous synthesis and degradation of these molecules result in a dynamic state of nitrogen flux throughout the body. Uric acid is the final product of purine metabolism in humans and higher primates.[1] Elevated levels of uric acid in the blood (hyperuricemia) are associated with several pathological conditions, including gout, cardiovascular disease, and metabolic syndrome.[2][3] Therefore, understanding the kinetics of uric acid production and its contribution to the overall nitrogen pool is of significant clinical and research interest.

Stable isotope tracers, such as ¹⁵N-labeled compounds, are powerful tools for studying metabolic pathways in vivo without the risks associated with radioactive isotopes.[2] By introducing a ¹⁵N-labeled tracer into the system and monitoring its incorporation into various metabolites, researchers can quantify the rates of synthesis, breakdown, and interconversion of these molecules.[4] [1,3-¹⁵N₂]uric acid serves as a direct tracer to investigate the turnover of the uric acid pool and the flux of nitrogen through this terminal pathway of purine metabolism.

Core Principles of ¹⁵N₂-Uric Acid Tracer Studies

The fundamental principle behind using [1,3-¹⁵N₂]uric acid as a tracer is the isotope dilution method. A known amount of the labeled uric acid is introduced into the body, where it mixes with the endogenous, unlabeled uric acid pool. By measuring the change in the isotopic enrichment of uric acid in biological samples (e.g., plasma and urine) over time, it is possible to calculate key kinetic parameters.

A common experimental approach is the primed-continuous infusion technique.[5] This involves administering an initial bolus (priming) dose of the tracer to rapidly achieve isotopic equilibrium in the body's uric acid pool, followed by a constant infusion to maintain this equilibrium.[5] Blood and urine samples are collected at regular intervals to measure the concentration and ¹⁵N enrichment of uric acid.

Experimental Protocols

Subject Preparation and Ethical Considerations

Ethical Approval: All studies involving human subjects must be approved by an institutional review board (IRB) or ethics committee.[6][7]

Informed Consent: Written informed consent must be obtained from all participants after a thorough explanation of the study procedures, potential risks, and benefits.[6]

Subject Screening: Participants should undergo a comprehensive medical screening to ensure they meet the inclusion criteria and do not have any contraindications for the study. This typically includes a physical examination, medical history, and standard blood and urine tests.

Dietary Control: To minimize fluctuations in endogenous uric acid production, subjects are typically placed on a purine-restricted diet for a period before and during the study.[1]

Primed-Continuous Infusion of [1,3-¹⁵N₂]Uric Acid

This protocol is adapted from general stable isotope infusion methodologies.

Tracer Preparation:

-

Sterile, pyrogen-free [1,3-¹⁵N₂]uric acid is dissolved in a sterile saline solution. The concentration should be accurately determined.

-

The priming dose and infusion solution are prepared in separate sterile bags.

Infusion Procedure:

-

Two intravenous catheters are placed in opposite arms of the subject: one for the tracer infusion and the other for blood sampling.[8]

-

A baseline blood sample is collected before the infusion begins.

-

The priming dose of [1,3-¹⁵N₂]uric acid is administered as a bolus injection over a short period (e.g., 10 minutes) to rapidly label the uric acid pool.

-

Immediately following the priming dose, a continuous infusion of [1,3-¹⁵N₂]uric acid is initiated and maintained at a constant rate for the duration of the study (e.g., 6-8 hours).

Sample Collection:

-

Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) from the sampling catheter.

-

Urine is collected throughout the study period, often as a complete 24-hour collection.

Sample Preparation and Analytical Methods

Plasma/Serum Preparation:

-

Blood samples are collected in appropriate tubes (e.g., EDTA or heparinized tubes for plasma, or serum separator tubes).

-

Plasma or serum is separated by centrifugation and stored at -80°C until analysis.[9]

-

For analysis, proteins are precipitated from the plasma/serum sample, typically by adding a solvent like methanol.[10] The supernatant containing uric acid is then collected.

Urine Preparation:

-

The total volume of the 24-hour urine collection is recorded.

-

An aliquot of the urine is stored at -20°C or lower. To prevent precipitation of uric acid, the pH of the urine can be adjusted to be alkaline (pH > 8) with NaOH.[9]

-

Urine samples may require dilution with distilled water before analysis.[9]

Mass Spectrometry Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for measuring the concentration and ¹⁵N enrichment of uric acid.[11][12]

-

Derivatization: Uric acid is often derivatized to increase its volatility for GC-MS analysis. A common method is the formation of a tert-butyldimethylsilyl (TBDMS) derivative.[12]

-

Instrumentation:

-

GC-MS: The derivatized sample is injected into a gas chromatograph for separation, followed by detection in a mass spectrometer. Isotope ratios are determined by monitoring the ion currents of the molecular ions corresponding to unlabeled (m/z) and ¹⁵N₂-labeled (m/z+2) uric acid.[12]

-

LC-MS/MS: This method can often analyze underivatized uric acid. Separation is achieved using a liquid chromatograph, and detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity.[11]

-

Data Presentation and Interpretation

The data obtained from the mass spectrometry analysis is used to calculate key kinetic parameters of uric acid metabolism.

Calculation of Nitrogen Flux

The rate of appearance (Ra) of uric acid, which represents its production rate, can be calculated using the following formula under steady-state conditions achieved during a continuous infusion:

Ra (µmol/kg/h) = i × (Eᵢ / Eₚ - 1)

Where:

-

i is the infusion rate of the tracer (µmol/kg/h).

-

Eᵢ is the enrichment of the infusate (tracer).

-

Eₚ is the isotopic enrichment of plasma uric acid at steady state.

The nitrogen flux through the uric acid pathway can then be derived from the uric acid production rate, considering that each molecule of uric acid contains four nitrogen atoms, two of which are labeled in the [1,3-¹⁵N₂] tracer.

Quantitative Data Summary

The following tables summarize typical values for uric acid concentrations and turnover rates found in the literature. It is important to note that these values can vary depending on the specific study population and analytical methods used.

| Parameter | Healthy Adults | Hyperuricemic/Gouty Individuals | Reference(s) |

| Serum Uric Acid (mg/dL) | Male: 4.0-8.5Female: 2.7-7.3 | > 7.0 (Male)> 6.0 (Female) | [13] |

| 24-hour Urinary Uric Acid Excretion (mg/day) | 250-750 (on a normal diet) | Often > 800 | [1][13] |

| Uric Acid Pool Size (mg) | ~1200 | Can be significantly elevated | [5] |

| Uric Acid Turnover Rate (pools/day) | ~0.5 - 1.0 | Can be increased | [5] |

Note: These values are approximate and can vary based on factors such as age, sex, diet, and ethnicity.

Visualizations of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathway and experimental workflow.

De Novo Purine Biosynthesis and Nitrogen Incorporation

This diagram shows the de novo synthesis of purines, highlighting the steps where nitrogen atoms are incorporated from amino acid donors to form the purine ring, which is the precursor to uric acid.

Caption: De novo purine synthesis pathway showing nitrogen incorporation.

Experimental Workflow for ¹⁵N₂-Uric Acid Tracer Study

This diagram outlines the major steps involved in conducting a human in vivo study using a primed-continuous infusion of [1,3-¹⁵N₂]uric acid.

Caption: Experimental workflow for a ¹⁵N₂-uric acid tracer study.

Conclusion

The use of [1,3-¹⁵N₂]uric acid as a stable isotope tracer provides a powerful and safe method for the in-depth investigation of nitrogen flux through the terminal stage of purine metabolism. By employing techniques such as primed-continuous infusion coupled with mass spectrometry, researchers can obtain valuable quantitative data on uric acid kinetics. This information is crucial for understanding the pathophysiology of diseases associated with altered purine metabolism and for the development of novel therapeutic strategies. This guide provides a foundational framework for designing and implementing such studies, from experimental protocol to data interpretation and visualization.

References

- 1. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

- 5. Studies of uric acid pool size and turnover rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. iaea.org [iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. linear.es [linear.es]

- 10. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12702B [pubs.rsc.org]

- 12. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling Gout Pathophysiology: A Technical Guide to Uric Acid-15N2 Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of stable isotope-labeled uric acid, specifically Uric acid-15N2, in advancing our understanding of gout pathophysiology. By enabling precise measurement of uric acid kinetics, this powerful research tool has been instrumental in elucidating the metabolic derangements that lead to hyperuricemia and gout. This document provides a comprehensive overview of the core methodologies, quantitative data derived from seminal studies, and the underlying metabolic pathways, serving as a critical resource for professionals in gout research and drug development.

Introduction: The Challenge of Hyperuricemia and Gout

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints. This process is a direct consequence of chronic hyperuricemia, a condition defined by elevated levels of uric acid in the blood. The pathophysiology of hyperuricemia in gout is heterogeneous, primarily stemming from two main defects: the overproduction of uric acid or the underexcretion of uric acid by the kidneys. Distinguishing between these two mechanisms is crucial for both understanding the disease and developing targeted therapeutic strategies.

Stable isotope labeling with compounds such as [1,3-15N2]uric acid provides a robust and non-radioactive method to trace the fate of uric acid in the body. This allows for the accurate determination of key metabolic parameters, including the total miscible pool of uric acid, its turnover rate, and the rates of its production and elimination.

Core Principles: Isotope Dilution Methodology

The foundational technique for studying uric acid kinetics involves isotope dilution. This method relies on the introduction of a known amount of isotopically labeled uric acid into the body. The labeled uric acid mixes with the endogenous, unlabeled uric acid, creating a traceable pool. By measuring the dilution of the isotope in biological samples (urine and plasma) over time, researchers can calculate the size of the body's total miscible uric acid pool and the rate at which it is turned over.

The workflow for a typical this compound kinetic study is outlined below.

Key Metabolic Parameters in Gout vs. Normal Subjects

Seminal studies utilizing 15N-labeled compounds have provided critical quantitative data that differentiate the metabolic profiles of individuals with gout from healthy controls. These studies have definitively shown that while some gouty individuals are overproducers of uric acid, a majority exhibit a relative inability to excrete uric acid efficiently.

Uric Acid Pool Size and Turnover

The miscible pool represents the total amount of uric acid in the body that can readily mix with the injected tracer. The turnover rate reflects how quickly this pool is replaced. In gouty subjects, the miscible pool is significantly larger than in normal individuals.

| Parameter | Normal Subjects (Average) | Gouty Subjects (Average) |

| Miscible Uric Acid Pool (mg) | 1200 | 2000 - 4000 (up to 31,000 in severe cases) |

| Turnover Rate (pools/day) | 0.5 - 0.75 | 0.5 |

| Uric Acid Production (mg/day) | 600 - 700 | 700 - 1000+ |

Data synthesized from foundational isotope tracer studies.

Uric Acid Production: De Novo Purine (B94841) Synthesis

Uric acid is the final product of purine metabolism. It is generated from the breakdown of nucleic acids from the diet and cellular turnover, as well as through de novo synthesis of purine bases. Isotope studies using 15N-labeled precursors, such as glycine, have shown that a subset of gout patients has an accelerated rate of de novo purine synthesis, leading to the overproduction of uric acid.

Experimental Protocols: A Methodological Overview

The successful application of this compound in research demands meticulous adherence to standardized protocols. The following provides a detailed, step-by-step methodology based on foundational human kinetic studies.

Subject Preparation and Tracer Administration

-

Dietary Control: For at least three days prior to the study and throughout the collection period, subjects are maintained on a purine-free diet. This minimizes the contribution of dietary purines to the uric acid pool, ensuring that the measurements primarily reflect endogenous metabolism.

-

Tracer Preparation: A precisely weighed amount of [1,3-15N2]uric acid (e.g., 50-100 mg) is dissolved in a sterile solution, often with the aid of a small amount of lithium carbonate to ensure solubility. The solution is then passed through a sterilizing filter.

-

Administration: The sterile tracer solution is administered intravenously to the subject. A "washout" sample of the administration apparatus is retained to precisely quantify the administered dose.

Sample Collection

-

Urine Collection: Complete 24-hour urine collections are initiated immediately following the tracer administration. Collections are typically continued for 7 to 10 days. Each 24-hour sample is pooled, the total volume is recorded, and an aliquot is stored frozen for later analysis. Toluene or a similar preservative is often added to the collection vessels to prevent bacterial degradation of uric acid.

-

Blood Collection: Blood samples may be drawn at specific time points, though urine analysis is the primary source for turnover calculations in many foundational studies. If collected, plasma is separated and stored frozen.

Analytical Procedure for 15N Enrichment

-

Uric Acid Isolation: Uric acid is isolated from the urine aliquots. A common method involves precipitation of uric acid at an acidic pH, followed by washing and drying of the crystals.

-

Sample Preparation for Mass Spectrometry: The isolated uric acid is converted to a volatile derivative to make it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (B98337) derivative of uric acid.

-

Mass Spectrometry Analysis: The derivatized sample is injected into a GC-MS system. The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) ions corresponding to the unlabeled (14N) and labeled (15N) uric acid derivatives. For example, using trimethylsilyl derivatization, the instrument would monitor ions at m/z 456 for unlabeled uric acid and m/z 458 for [1,3-15N2]uric acid.[1]

-

Isotope Ratio Measurement: The ratio of the abundance of the 15N-labeled ions to the unlabeled ions is measured in each sample. This ratio reflects the "atom percent excess" of 15N in the uric acid pool at each time point.

Calculation of Kinetic Parameters

-

Plotting the Data: The atom percent excess of 15N in urinary uric acid is plotted against time on a semi-logarithmic scale.

-

Extrapolation to Zero-Time: The linear portion of the decay curve is extrapolated back to time zero. The y-intercept represents the theoretical 15N enrichment of the uric acid pool immediately after the tracer has completely mixed.

-

Miscible Pool Size Calculation: The size of the miscible uric acid pool (P) is calculated using the following formula: P = D * (Ei / E0 - 1) Where:

-

D is the dose of the 15N tracer administered.

-

Ei is the atom percent excess of 15N in the injected tracer.

-

E0 is the atom percent excess of 15N in the body pool at time zero (from the extrapolated curve).

-

-

Turnover Rate Calculation: The turnover rate (k) is determined from the slope of the decay curve. The half-life (t1/2) of uric acid in the pool is calculated from the slope, and the turnover rate is derived from this value. The total amount of uric acid turned over per day is then calculated by multiplying the pool size by the turnover rate.

Modern Applications and Future Directions

While the foundational kinetic studies were performed decades ago, the principles remain highly relevant. Modern analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer even greater sensitivity and specificity for measuring 15N-labeled uric acid and its metabolites.[2] These advanced methods can be applied to:

-

Drug Development: Precisely quantifying the effect of new urate-lowering therapies on uric acid production and elimination rates.

-

Metabolomics: Integrating stable isotope tracing with broader metabolomic analyses to understand how purine metabolism interacts with other metabolic pathways in gout and its comorbidities, such as metabolic syndrome and cardiovascular disease.

-

Personalized Medicine: Identifying specific metabolic phenotypes (e.g., overproducer vs. underexcretor) in patients to guide more tailored and effective treatment strategies.

Conclusion

The use of this compound as a metabolic tracer has been, and continues to be, an indispensable tool in gout research. It has provided the foundational quantitative data that underpins our modern understanding of hyperuricemia. By enabling the precise measurement of uric acid pool size, turnover, and production rates, this methodology allows researchers and clinicians to dissect the complex pathophysiology of gout. As analytical technologies continue to advance, the application of stable isotope tracing will undoubtedly uncover new insights into this ancient disease, paving the way for the next generation of diagnostics and therapeutics.

References

The Gold Standard in Bioanalysis: A Technical Guide to Uric acid-15N2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings and practical application of Uric acid-15N2 as an internal standard for the precise quantification of uric acid in biological matrices. Uric acid, the final product of purine (B94841) metabolism in humans, is a critical biomarker for a range of pathologies, including gout, kidney disease, and metabolic syndrome.[1][2] Accurate measurement of its concentration is therefore paramount in clinical diagnostics and drug development. Stable isotope dilution mass spectrometry (ID-MS) using an isotopically labeled internal standard is the gold standard for this purpose, offering unparalleled accuracy and precision.[3][4] this compound, a stable, non-radioactive isotopologue of uric acid, serves as the ideal internal standard, co-eluting with the analyte of interest and compensating for variations in sample preparation and instrument response.[3][5]

Core Principles: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the highly accurate determination of the concentration of a substance in a sample.[6][7] The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[6] This isotopically labeled standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample extraction, purification, and analysis.[8]

The key to IDMS lies in the measurement of the isotopic ratio of the analyte and the internal standard in the final sample by a mass spectrometer.[7] Because the amount of the added internal standard is known, the change in the isotopic ratio allows for the precise calculation of the initial concentration of the endogenous analyte, effectively correcting for any sample loss during the analytical workflow.[9]

This compound: The Ideal Internal Standard

This compound is the 15N-labeled form of uric acid and is a preferred internal standard for several key reasons[5]:

-

Chemical and Physical Identity: It is chemically identical to endogenous uric acid, ensuring it behaves the same way during sample processing and analysis. This includes extraction efficiency, ionization response in the mass spectrometer, and chromatographic retention time.

-

Mass Difference: The incorporation of two 15N atoms provides a distinct and easily resolvable mass shift of +2 atomic mass units (amu) from the natural uric acid, allowing for their simultaneous detection and quantification by mass spectrometry without isobaric interference.

-

Stability: As a stable isotope, this compound is non-radioactive and safe to handle, with a long shelf life.

-

Co-elution: In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound co-elutes with the unlabeled uric acid, which is a critical requirement for an ideal internal standard.

Quantitative Data Summary

The use of this compound as an internal standard in isotope dilution mass spectrometry has been demonstrated to yield highly precise and accurate measurements of uric acid in various biological matrices. The following table summarizes key quantitative performance metrics from published methodologies.

| Parameter | GC-MS Method 1 | GC-MS Method 2 | LC-MS/MS Method |

| Matrix | Serum | Urine | Serum |

| Coefficient of Variation (CV) | 0.34% to 0.42%[10] | 0.2% to 0.5%[11] | Within-set: 0.08-0.18%, Between-set: 0.02-0.07%[12] |

| Relative Standard Error of the Mean | 0.08% to 0.14%[10] | Not Reported | Not Reported |

| Limit of Detection (LOD) | ~10 ng per sample[8] | Not Reported | Not Reported |

| Linearity | Not Reported | Not Reported | Not Reported |

| Recovery | Not explicitly reported, but bias was insignificant[10] | 69.5 ± 7.6% (as uric acid) and 76.8 ± 9.3% (as uric acid and allantoin) over 5 days[11] | Results agreed with certified values to within 0.10%[12] |

Experimental Protocols

The following sections provide a detailed overview of the methodologies for the quantification of uric acid using this compound as an internal standard.

Sample Preparation

Accurate quantification begins with meticulous sample preparation. The following protocols are adapted from established methods for serum and urine analysis.

Serum Sample Preparation:

-

Spiking: To a known weight of serum, add a known weight of this compound solution.[10]

-

Equilibration: Allow the mixture to equilibrate to ensure complete mixing of the internal standard with the endogenous uric acid.[10]

-

Deproteinization: Precipitate proteins by adding a suitable agent (e.g., acetonitrile (B52724) or methanol) and centrifuging to separate the supernatant.

-

Purification: Pass the supernatant through an anion-exchange resin to isolate the uric acid fraction.[10]

-

Drying: Evaporate the solvent from the purified fraction under a stream of nitrogen.

Urine Sample Preparation:

-

Spiking: Add a known quantity of this compound to a measured volume of urine.[11]

-

Purification: Isolate uric acid and its metabolites (like allantoin (B1664786), if desired) using an anion-exchange column (e.g., AG1-X8, Cl- form).[11]

-

Elution and Drying: Elute the uric acid fraction and dry it down prior to derivatization.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), uric acid must be derivatized to increase its volatility. Silylation is a common and effective method.

-

Reagent Preparation: Prepare a derivatization reagent mixture. A common mixture is 1:1 dimethylformamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[11]

-

Reaction: Add the derivatization reagent to the dried sample extract.

-

Incubation: Heat the mixture to facilitate the formation of the tert-butyldimethylsilyl (TBDMS) derivative of uric acid.[11] The resulting derivative is the tetrakis-(tert-butyldimethylsilyl) uric acid.[10]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column to separate the derivatized uric acid from other components in the sample.

-

Ionization: Employ electron impact (EI) ionization.

-

Detection: Monitor the abundance of specific ions. For the TBDMS derivative, the [M - tert-butyl]+ ions at m/z 567 for unlabeled uric acid and m/z 569 for this compound are typically monitored.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Mobile Phase: Use an appropriate mobile phase for chromatographic separation.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Monitor the deprotonated molecular ions [M-H]- at m/z 167 for uric acid and m/z 169 for this compound.[12]

Visualizing the Core Concepts

To further elucidate the theoretical and practical aspects of using this compound as an internal standard, the following diagrams have been generated.

Caption: Metabolic pathway of uric acid formation and excretion.

Caption: Experimental workflow for isotope dilution mass spectrometry.

Caption: Uric acid-induced inflammatory signaling pathway.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry represents the pinnacle of analytical accuracy for the quantification of uric acid. This technical guide has provided a comprehensive overview of the theoretical basis, practical methodologies, and performance characteristics of this approach. For researchers and professionals in drug development and clinical diagnostics, the adoption of this gold-standard method ensures the highest quality data for understanding disease pathology, evaluating therapeutic efficacy, and making critical clinical decisions. The precision and accuracy afforded by this technique are indispensable for advancing our understanding of the role of uric acid in health and disease.

References

- 1. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method. | Semantic Scholar [semanticscholar.org]

- 3. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. Uric acid transport and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of uric acid in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Uric Acid-15N2 Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of uric acid in biological samples, primarily serum and urine, using stable isotope dilution mass spectrometry (IDMS) with 15N2-labeled uric acid as the internal standard. The methods described herein are based on established reference procedures and are suitable for clinical research, drug development, and other scientific applications where accurate and precise measurement of uric acid is required.

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans.[1][2][3] Its concentration in biological fluids is a critical biomarker for diagnosing and managing various metabolic disorders, including gout and kidney disease.[4][5] Isotope dilution mass spectrometry is considered a definitive method for the quantification of uric acid due to its high accuracy and precision, which is achieved by correcting for sample preparation losses and matrix effects using a stable isotope-labeled internal standard.[6][7][8] This application note details two primary approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Uric Acid Metabolism Pathway

Uric acid is generated from dietary and endogenous purines through a series of enzymatic reactions catalyzed by enzymes such as xanthine (B1682287) oxidase.[1][9] Approximately two-thirds of uric acid is excreted by the kidneys, with the remainder eliminated through the intestinal tract.[1][3]

Caption: Simplified pathway of uric acid metabolism.

General Isotope Dilution Mass Spectrometry Workflow

The fundamental principle of isotope dilution mass spectrometry involves adding a known amount of an isotopically enriched standard (the "spike") to a sample.[8][10] By measuring the ratio of the naturally occurring analyte to the isotopic standard, the concentration of the analyte in the original sample can be accurately determined.[8]

Caption: General workflow for isotope dilution mass spectrometry.

Experimental Protocols

Two primary methodologies for uric acid analysis via IDMS are presented: an LC-MS/MS method and a GC-MS method. The LC-MS/MS method offers the advantage of simpler sample preparation without the need for derivatization.[5][11] The GC-MS method, while requiring derivatization, is also a robust and established technique.[6][7]

Protocol 1: LC-MS/MS Method for Serum Uric Acid

This protocol is adapted from established reference methods for the analysis of uric acid in serum.[4][5]

1. Materials and Reagents

-

Uric Acid (analytical standard)

-

Uric Acid-1,3-15N2 (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid

-

Deionized Water

-

Human Serum Samples

2. Sample Preparation

-

Allow serum samples to thaw to room temperature.

-

To a microcentrifuge tube, add a known weight or volume of the serum sample.

-

Add a known amount of the Uric Acid-1,3-15N2 internal standard solution.

-

Vortex the mixture and allow it to equilibrate.

-

Perform protein precipitation by adding a sufficient volume of cold methanol or acetonitrile.

-

Vortex vigorously and then centrifuge to pellet the precipitated proteins.[12]

-

Transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly used.[13]

-

Mass Spectrometer: A tandem mass spectrometer operated in negative electrospray ionization (ESI) mode.[14]

-

MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:

4. Data Analysis

-

Construct a calibration curve using standards containing known concentrations of uric acid and a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of the uric acid to the peak area of the internal standard for each sample and calibrator.

-

Determine the concentration of uric acid in the samples by interpolating from the calibration curve.

Protocol 2: GC-MS Method for Serum Uric Acid

This protocol involves an initial purification step followed by derivatization to increase the volatility of uric acid for GC-MS analysis.[6][7]

1. Materials and Reagents

-

Uric Acid (analytical standard)

-

Uric Acid-1,3-15N2 (internal standard)

-

Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA))[15][16]

-

Pyridine or other suitable solvent

-

Human Serum Samples

2. Sample Preparation

-

Add a known weight of Uric Acid-1,3-15N2 to a known weight of serum and allow it to equilibrate.[6]

-

Isolate uric acid from the serum matrix using an anion-exchange column.[6][7]

-

Lyophilize the eluate to dryness.

-

Reconstitute the dried sample in a suitable solvent like pyridine.

3. Derivatization

-

Add the derivatization reagent (e.g., MSTFA or MTBSTFA) to the sample.[15][16]

-

Heat the mixture to facilitate the derivatization reaction, which converts uric acid into a more volatile silyl (B83357) derivative.[16][17] For example, forming the tetrakis-(tert-butyldimethylsilyl) derivative.[6]

4. GC-MS Analysis

-

GC System: A gas chromatograph with a suitable capillary column.

-

Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

-

Selected Ion Monitoring (SIM): Monitor the following ions:

5. Data Analysis

-

Similar to the LC-MS/MS method, construct a calibration curve and calculate the isotope ratios to determine the uric acid concentration in the samples.

Data Presentation

The performance of these methods is characterized by their linearity, precision, and limits of detection and quantification.

Table 1: Performance Characteristics of Uric Acid ID-MS Methods

| Parameter | LC-MS/MS Method | GC-MS Method |

| Linearity Range | 30.0 to 895 µmol/L[4] | - |

| Limit of Detection (LOD) | 0.24 µmol/L[4] | - |

| Limit of Quantification (LOQ) | 1.19 µmol/L[4] | - |

| Intra-assay CV (%) | 0.42–0.73[4] | 0.6 - 1.1[7] |

| Inter-assay CV (%) | 0.20–0.43[4] | - |

| Bias (%) | -0.64 to 1.51[4] | Not significant[6] |

CV: Coefficient of Variation

Table 2: Comparison of LC-MS/MS and GC-MS Methods

| Feature | LC-MS/MS | GC-MS |

| Derivatization Required | No[5][11] | Yes[6][7] |

| Sample Preparation | Simpler (Protein Precipitation)[4] | More complex (Anion-exchange)[6][7] |

| Analysis Time | Shorter (e.g., 5 min run time)[4] | Longer |

| Accuracy & Precision | Excellent[4][5] | Excellent[6][7] |

Conclusion

Both LC-MS/MS and GC-MS based isotope dilution methods provide highly accurate and precise quantification of uric acid in biological samples. The choice between the two methods will depend on the specific laboratory setup, desired sample throughput, and expertise. The LC-MS/MS method generally offers a simpler and faster workflow, making it well-suited for higher throughput clinical and research applications.

References

- 1. droracle.ai [droracle.ai]

- 2. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperuricemia: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 4. discover.library.noaa.gov [discover.library.noaa.gov]

- 5. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of uric acid in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uric Acid (UA) Metabolites Analyzed by LCMS - AppNote [mtc-usa.com]

- 14. nvkc.nl [nvkc.nl]

- 15. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Urinary Metabolomics Study of Patients with Gout Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Uric Acid in Biological Matrices using a Validated LC-MS/MS Method with Uric Acid-¹⁵N₂ Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of uric acid in biological samples, such as plasma and urine.[1][2] The method utilizes a stable isotope-labeled internal standard, Uric acid-¹⁵N₂, to ensure high accuracy and precision.[3][4] The protocol provides a streamlined sample preparation procedure and optimized chromatographic and mass spectrometric conditions suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans.[5][6][7] Abnormal levels of uric acid are associated with various pathological conditions, including gout, hyperuricemia, and cardiovascular and renal diseases.[5][6][8] Consequently, accurate and reliable quantification of uric acid in biological fluids is crucial for researchers and scientists in understanding disease pathogenesis and for the development of new therapeutics. While traditional enzymatic assays are commonly used, they can be prone to interferences.[2] LC-MS/MS offers superior selectivity and sensitivity for the definitive quantification of uric acid.[9][10] This application note describes a validated LC-MS/MS method employing Uric acid-¹⁵N₂ as the internal standard for precise and accurate measurement of uric acid.

Experimental

Materials and Reagents

-

Uric Acid (analytical standard)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Human plasma and urine (control matrices)

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[1][9]

-

To 100 µL of plasma or urine sample, add 300 µL of methanol containing the internal standard (Uric acid-¹⁵N₂).[9]

-

Vortex the mixture for 1 minute to precipitate proteins.[9]

-

Centrifuge the samples at 14,000 rpm for 10 minutes.[13]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.4 mL/min[13][14] |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL[1] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[2][15] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Scan Type | MRM |

| Gas Temperature | 300 °C[9][16] |

| Gas Flow | 9 L/min[9][16] |

| Nebulizer Pressure | 40 psi[9][16] |

| Capillary Voltage | 4000 V[9][16] |

MRM Transitions

The following MRM transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Uric Acid | 167.0 | 124.0 | Negative[2][9][16] |

| Uric acid-¹⁵N₂ | 169.0 | 125.0 | Negative[2] |

| Uric Acid | 169.1 | 141.1 | Positive[10][15] |

| Uric acid-¹⁵N₂ | 171.0 | 143.0 | Positive[10][15] |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery.

Table 1: Calibration Curve and Linearity

| Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Human Plasma | 0.4 - 100 | > 0.99[10] |

| Human Urine | 0.5 - 300 | > 0.99[17] |

Table 2: Precision and Accuracy

| Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Human Plasma | Low | < 5.1% | < 5.1% | 92.7 - 102.3[10] |

| Medium | < 5.1% | < 5.1% | 92.7 - 102.3[10] | |

| High | < 5.1% | < 5.1% | 92.7 - 102.3[10] | |

| Human Urine | Low | < 5.9% | < 6.8% | 91.8 - 103.7[17] |

| Medium | < 5.9% | < 6.8% | 91.8 - 103.7[17] | |

| High | < 5.9% | < 6.8% | 91.8 - 103.7[17] |

The use of a stable isotope-labeled internal standard, Uric acid-¹⁵N₂, minimizes the variability introduced during sample preparation and analysis, leading to high precision and accuracy.[3][4] The simple protein precipitation protocol allows for rapid sample processing, making the method suitable for high-throughput applications.

Visualizations

Caption: Experimental workflow for uric acid quantification.

Caption: Simplified purine metabolism pathway leading to uric acid formation.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of uric acid in biological matrices. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, making this method a valuable tool for researchers in various fields of drug development and clinical science.

References

- 1. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nvkc.nl [nvkc.nl]

- 3. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Uric acid transport and disease [jci.org]

- 6. thelifesciencesmagazine.com [thelifesciencesmagazine.com]

- 7. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological functions and pathogenic potential of uric acid: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12702B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uric acid (1,3-¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1697-0.1 [isotope.com]

- 13. Uric Acid (UA) Metabolites Analyzed by LCMS - AppNote [mtc-usa.com]

- 14. Uric acid and Metabolites Analyzed by LCMS - AppNote [mtc-usa.com]

- 15. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Uric Acid in Biological Matrices using Isotope Dilution GC-MS

An Application Note and Protocol for the GC-MS Analysis of Uric Acid-15N2 with Derivatization

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans. Its accurate measurement in biological fluids like serum and urine is crucial for the diagnosis and management of various metabolic disorders, including gout and kidney disease. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with isotope dilution is a highly accurate and precise method for the quantification of uric acid.[1][2] This method utilizes a stable isotope-labeled internal standard, such as this compound, to ensure reliable results by correcting for sample loss during preparation and analysis. Due to the polar nature and low volatility of uric acid, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3] This application note details a robust protocol for the derivatization and subsequent GC-MS analysis of uric acid using this compound as an internal standard.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry (ID-MS). A known quantity of the stable isotope-labeled internal standard, [1,3-15N2]uric acid, is added to the biological sample (e.g., serum or urine).[4] After an equilibration period, the uric acid (both labeled and unlabeled) is isolated, typically using anion-exchange chromatography.[1][5] The isolated fraction is then derivatized to increase its volatility. Silylation is a common and effective derivatization technique, converting the polar functional groups of uric acid into nonpolar silyl (B83357) ethers.[1]

The resulting derivatives are then analyzed by GC-MS. The gas chromatograph separates the derivatized uric acid from other components in the sample mixture. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, detects specific ions characteristic of the derivatized unlabeled uric acid and the [1,3-15N2]uric acid internal standard.[1][6] By measuring the ratio of the ion intensities, the concentration of uric acid in the original sample can be accurately calculated.[1]

Experimental Protocols

1. Materials and Reagents

-

Uric Acid standard

-

[1,3-15N2]Uric Acid (internal standard)

-

Anion-exchange resin (e.g., AG1-X2 or AG1-X8, Cl- form)[1][2]

-

Derivatization Reagents (choose one method):

-

TMS Derivatization: Reagents for forming trimethylsilyl (B98337) derivatives.

-

TBDMS Derivatization: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and Dimethylformamide (DMF)[2][5]

-

-

Methanol

-

Hydrochloric Acid (HCl)

-

Solvents for extraction and reconstitution (e.g., Ethyl Acetate)

-

Nitrogen gas for drying

-

Standard laboratory glassware and equipment (vials, pipettes, centrifuge, heating block)

2. Sample Preparation and Uric Acid Isolation

-

Accurately weigh a known amount of the serum or urine sample into a clean tube.

-

Add a precise amount of the [1,3-15N2]Uric Acid internal standard solution to the sample.

-

Allow the mixture to equilibrate.[4]

-

Isolation:

-

Condition an anion-exchange chromatography column.

-

Load the sample onto the column.

-

Wash the column to remove interfering substances.

-

Elute the uric acid fraction.

-

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

3. Derivatization Protocol: TBDMS Method

This protocol describes the formation of the tetrakis-(tert-butyldimethylsilyl) derivative.[4]

-

To the dried uric acid extract, add a mixture of Dimethylformamide (DMF) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), typically in a 1:1 ratio.[2][5]

-

Seal the vial tightly and heat at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS injection.

Workflow for Uric Acid Analysis

Caption: Workflow from sample preparation to final quantification.

4. GC-MS Instrumental Parameters

The following table provides typical starting parameters for GC-MS analysis. These may need to be optimized for specific instruments and columns.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | Fused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm ID, 0.25 µm film thickness)[6] |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100°C, ramp to 280-300°C. Optimize for separation from matrix components. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI)[2] |

| Ionization Energy | 70 eV |

| Mode | Selected Ion Monitoring (SIM)[1] |

| Dwell Time | 100 ms |

5. Data Analysis

-

Identify the chromatographic peaks corresponding to the derivatized uric acid and the [1,3-15N2]uric acid internal standard based on their retention times.

-

Integrate the peak areas for the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the peak area of the native uric acid derivative to the peak area of the isotope-labeled internal standard derivative.

-

Quantify the concentration of uric acid in the sample by comparing the measured ratio to a calibration curve prepared with known concentrations of uric acid and a fixed amount of the internal standard.

Data Presentation

Table 1: Selected Ions for Monitoring (m/z)

This table summarizes the characteristic mass-to-charge ratios (m/z) to be monitored in SIM mode for two common derivatization approaches.

| Derivative Type | Analyte (Uric Acid) | Internal Standard ([1,3-15N2]Uric Acid) | Reference(s) |

| Trimethylsilyl (TMS) | 456 | 458 | [1][7] |

| tert-Butyldimethylsilyl (TBDMS) | 567 ([M-57]⁺) | 569 ([M-57]⁺) | [2][4][5] |

Table 2: Performance Characteristics of the Isotope Dilution GC-MS Method

This table presents typical performance data, demonstrating the high precision of the method.

| Matrix | Concentration Range | Coefficient of Variation (CV) | Reference(s) |

| Serum | 200 - 500 µmol/L | 0.6 - 1.1% | [1] |

| Serum | Not Specified | 0.34 - 0.42% | [4] |

| Urine | Not Specified | 0.2% (isotope ratio), 0.5% (concentration) | [2][5] |

The described isotope dilution GC-MS method provides a highly accurate, precise, and reliable means for the quantification of uric acid in biological samples.[2][5] The use of a stable isotope-labeled internal standard, [1,3-15N2]uric acid, effectively corrects for analytical variability. Proper sample preparation to isolate the analyte and a robust derivatization procedure are critical for achieving high-quality data. This method is well-suited for clinical research and drug development applications where definitive measurement of uric acid is required.

References